2-Bromo-[1,3]thiazolo[4,5-b]pyrazine
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Overview
Description
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is a heterocyclic compound that features a thiazole ring fused with a pyrazine ring and a bromine atom at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2,3-dibromopyrazine in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole and pyrazine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Cyclization Reactions: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions yield derivatives where the bromine atom is replaced by the nucleophile.
- Oxidation and reduction reactions result in modified thiazole or pyrazine rings with altered electronic properties .
Scientific Research Applications
2-Bromo-[1,3]thiazolo[4,5-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the fused heterocyclic rings contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding domain .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine: Similar in structure but lacks the bromine atom and has a pyridine ring instead of a pyrazine ring.
Thiazolo[4,5-b]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring and may exhibit different biological activities.
Thiazolo[4,5-d]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness: 2-Bromo-[1,3]thiazolo[4,5-b]pyrazine is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. The fused thiazole and pyrazine rings also contribute to its distinct electronic properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-bromo-[1,3]thiazolo[4,5-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-5-9-3-4(10-5)8-2-1-7-3/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMILHXGWWSNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)N=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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